2-(4-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
- This compound, with the chemical formula C₁₁H₁₇NO, is a derivative of acetamide.
- Its systematic name is 2-(4-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide .
- The compound contains an oxadiazole ring, an amide group, and a phenyl ring.
- It exhibits interesting biological properties and has applications in various fields.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers may need to explore custom synthesis or adapt existing methods to prepare it.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the desired modifications.
- Major products could include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, receptors, or enzymes.
Medicine: Assessing its pharmacological properties, toxicity, or potential therapeutic applications.
Industry: Exploring its use in materials science, such as polymers or coatings.
Mechanism of Action
- The compound’s mechanism of action remains elusive due to limited available data.
- Researchers would need to investigate its interactions with specific targets or pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons or similar compounds with the exact structure.
- Researchers may need to explore related oxadiazoles or phenylacetamides.
Remember that this compound’s detailed information is scarce, but further research could uncover more insights.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-13(2)27-17-6-4-14(5-7-17)19-20(23-28-22-19)21-18(24)12-26-16-10-8-15(25-3)9-11-16/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
InChI Key |
WUYYFNFPXNMURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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